molecular formula C7H14O3S B1375206 3-Methanesulfonylcyclohexan-1-ol CAS No. 1342041-13-7

3-Methanesulfonylcyclohexan-1-ol

Cat. No.: B1375206
CAS No.: 1342041-13-7
M. Wt: 178.25 g/mol
InChI Key: QXLWUYPXQYJLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonylcyclohexan-1-ol: is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . This compound features a cyclohexane ring substituted with a methanesulfonyl group and a hydroxyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonylcyclohexan-1-ol typically involves the sulfonation of cyclohexanol. One common method is the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of 3-thiocyclohexanol.

    Substitution: Formation of cyclohexyl halides.

Scientific Research Applications

Chemistry: 3-Methanesulfonylcyclohexan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It serves as a model compound for understanding the interactions of sulfonyl-containing molecules with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In industrial applications, this compound is used as a precursor in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylcyclohexan-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

  • 3-Methylsulfonylcyclohexan-1-ol
  • 3-Methanesulfonylcyclohexan-1-one
  • 3-Methanesulfonylcyclohexane

Comparison: 3-Methanesulfonylcyclohexan-1-ol is unique due to the presence of both a methanesulfonyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.

Properties

IUPAC Name

3-methylsulfonylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLWUYPXQYJLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342041-13-7
Record name 3-methanesulfonylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methanesulfonylcyclohexan-1-ol
Reactant of Route 2
3-Methanesulfonylcyclohexan-1-ol
Reactant of Route 3
3-Methanesulfonylcyclohexan-1-ol
Reactant of Route 4
3-Methanesulfonylcyclohexan-1-ol
Reactant of Route 5
3-Methanesulfonylcyclohexan-1-ol
Reactant of Route 6
3-Methanesulfonylcyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.